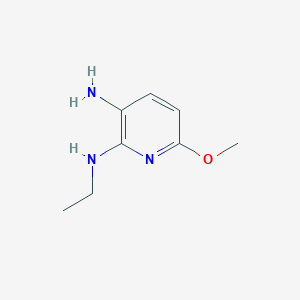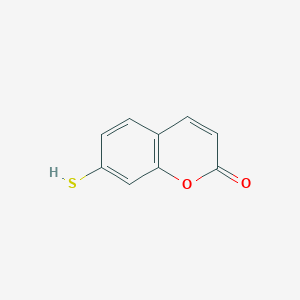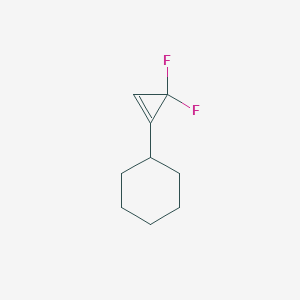
N-(2,5-Dichloro-phenyl)-malonamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dichloro-phenyl)-malonamic acid: is a chemical compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a malonamic acid group attached to a 2,5-dichlorophenyl ring, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dichloro-phenyl)-malonamic acid typically involves the reaction of 2,5-dichloroaniline with malonic acid derivatives under specific conditions. One common method involves the use of malonic acid and 2,5-dichloroaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,5-Dichloro-phenyl)-malonamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dichloro-phenyl)-malonamic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to the disruption of metabolic pathways, making it useful as an enzyme inhibitor in agricultural applications .
Comparación Con Compuestos Similares
- N-(2,5-Dichloro-phenyl)-succinamic acid
- 2,5-Dichlorophenylacetic acid
- 2,5-Dichlorobenzoic acid
Comparison: N-(2,5-Dichloro-phenyl)-malonamic acid is unique due to the presence of the malonamic acid group, which imparts distinct reactivity compared to similar compounds. For instance, N-(2,5-Dichloro-phenyl)-succinamic acid has a succinamic acid group instead of a malonamic acid group, leading to different chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H7Cl2NO3 |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
3-(2,5-dichloroanilino)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-2-6(11)7(3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Clave InChI |
RYFHZLYMWVCVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC(=O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


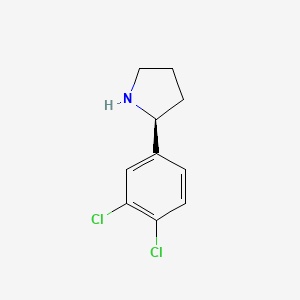
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)


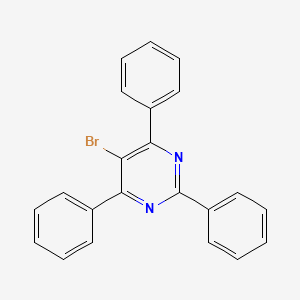
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
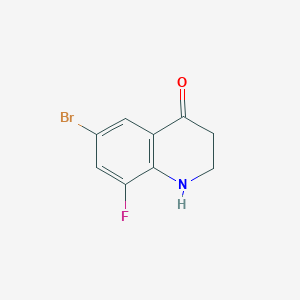
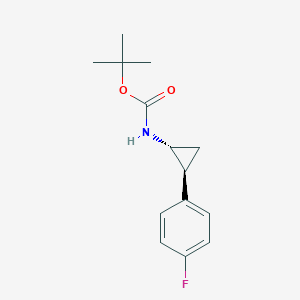
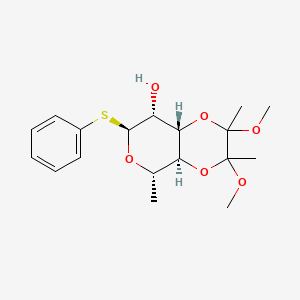
![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
